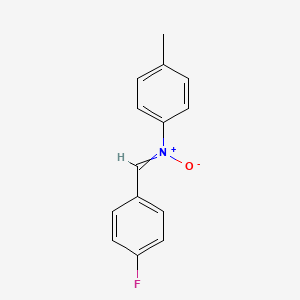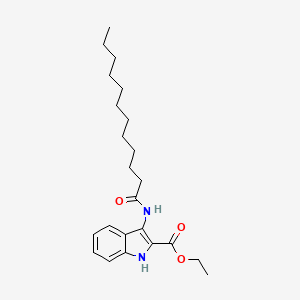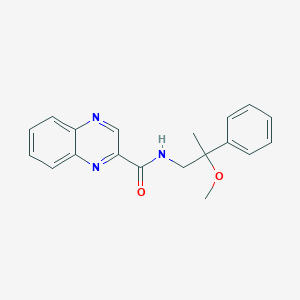
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nitrogen atoms of the carboxamide functional groups at the 1 and 4 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,4-dinitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups in 1,4-dinitronaphthalene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1,4-diaminonaphthalene.
Acylation: The 1,4-diaminonaphthalene is then acylated with dimethyl oxalate in the presence of a base such as sodium methoxide to form the desired compound, N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of naphthalene-1,4-diamine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Naphthalene-1,4-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diamine: Contains amino groups instead of carboxamide groups, leading to different biological and chemical behavior.
Dimethoxynaphthalene derivatives: Compounds with similar methoxy groups but different substituents at other positions on the naphthalene ring.
Eigenschaften
CAS-Nummer |
856017-37-3 |
|---|---|
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
1-N,4-N-dimethoxy-1-N,4-N-dimethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-17(21-3)15(19)13-9-10-14(16(20)18(2)22-4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI-Schlüssel |
SJFOIFXCBJVAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=C(C2=CC=CC=C21)C(=O)N(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)

![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)


![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)



![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

